(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
Description
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a bicyclic organic compound featuring a fused bicyclo[2.2.1]heptane scaffold with oxygen (2-oxa) and nitrogen (5-aza) bridges. The hemioxalate salt (1:0.5 stoichiometry with oxalic acid) enhances its solubility and stability, making it suitable for pharmaceutical research. Its molecular formula is C₇H₁₁NO₅, with a molar mass of 189.17 g/mol . The (1r,4r) stereochemistry distinguishes it from enantiomeric forms like (1S,4S), which exhibit distinct physicochemical and biological properties .
Properties
IUPAC Name |
(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h2*4-6H,1-3H2;(H,3,4)(H,5,6)/t2*4-,5-;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSNAVAMSHBSLQ-KKXFCUFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CO2.C1[C@@H]2CN[C@H]1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate typically involves cycloaddition reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various substrates to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Core Scaffold Modifications
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate (2:1)
- Molecular Formula : C₁₂H₂₀N₂O₆
- Key Feature : A 2:1 oxalate salt (two bicyclic units per oxalic acid molecule) increases molecular weight (288.30 g/mol ) compared to the hemioxalate .
Bridge Position and Heteroatom Changes
6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
- Example : Compound 40 in features a [3.1.1] bicyclic system with altered bridge positions, leading to distinct ring strain and reactivity .
- Application : Used in synthesizing triazine-based inhibitors, highlighting scaffold versatility in drug design.
2-Azabicyclo[2.2.0]hexanes
Physicochemical Properties
Pharmacological Relevance
- GABA Analogues: C-3 substituted derivatives (e.g., alkyl/aryl groups) mimic γ-aminobutyric acid (GABA), serving as constrained backbones for CNS drugs like pregabalin and baclofen .
- Salt Impact : Hemioxalate and oxalate salts improve bioavailability compared to free bases, while hydrochloride salts offer rapid dissolution .
Key Research Findings
Stereochemical Purity : Enantiomeric purity (e.g., (1r,4r) vs. (1S,4S)) critically influences biological activity. For example, (1S,4S)-isomers are often prioritized in synthetic protocols .
Functionalization Potential: The C-3 position is a hotspot for derivatization, enabling the creation of diverse bioactive molecules .
Scalability : Green synthesis methods (e.g., NaOMe/MeOH reflux) for (1S,4S)-isomers highlight industrial viability .
Biological Activity
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a bicyclic compound with significant biological implications, particularly in medicinal chemistry and pharmacology. This compound exhibits a unique structure that influences its biological activity, making it a subject of interest in various research studies.
- Molecular Formula : C12H20N2O6
- Molecular Weight : 288.297 g/mol
- CAS Number : 1523530-74-6
- InChIKey : YNSNAVAMSHBSLQ-QGKPJLRENA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against several bacterial strains, indicating its potential as an antibacterial agent.
- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Analgesic Activity : Some investigations have reported analgesic effects, making it a candidate for pain management therapies.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data indicates a promising potential for the compound as an antimicrobial agent.
Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines showed that this compound can protect neurons from oxidative stress-induced apoptosis. The compound was tested at various concentrations, revealing a dose-dependent protective effect.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 50 |
These results highlight the compound's potential role in neuroprotection.
The exact mechanism of action for this compound remains under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in microbial metabolism and neuronal signaling pathways.
Q & A
Q. What are efficient synthetic routes for (1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate?
- Methodological Answer : A green synthesis approach from trans-4-hydroxy-L-proline involves sequential protection, cyclization, and deprotection steps. Key steps include:
- Cbz protection of the amine under basic conditions (NaOH, CbzCl, 0°C to rt, 91% yield) .
- Tosylation of the hydroxyl group (TsCl, EtN, DMAP, CHCl, 93% yield) followed by borohydride reduction (NaBH, THF/EtOH, 100% yield) to induce cyclization .
- Deprotection via hydrogenolysis (10% Pd/C, H, MeOH) to yield the free bicyclic amine, which is subsequently converted to the hemioxalate salt using oxalic acid .
Critical Note : Optimize reaction times and solvent polarity to avoid epimerization during cyclization.
Q. What spectroscopic techniques are essential for validating the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the bridgehead protons (δ 3.5–4.7 ppm for oxa/aza moieties) and absence of hydroxyl protons after salt formation .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 234.1125 for intermediates) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for distinguishing endo vs. exo isomers .
- Polarimetry : Monitor optical rotation (e.g., [α] = -21.3° for intermediates) to ensure enantiopurity .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments of bicyclic derivatives be resolved?
- Methodological Answer : Misassignments of endo/exo or bridgehead configurations (e.g., mislabeled (1R,3S,4S) vs. (1S,3R,4R)) require:
- 2D NMR (COSY, NOESY) : Correlate spatial proximity of protons to confirm ring fusion geometry .
- DFT Calculations : Compare experimental NMR shifts with computed values for candidate structures .
- X-ray Analysis : Definitive proof of absolute configuration, as demonstrated in corrected assignments of azabicyclo[2.2.1]heptane derivatives .
Example : A 2015 review error was rectified using crystallographic data to reclassify a pseudo-enantiomer .
Q. What strategies improve chiral induction in asymmetric syntheses of this bicyclic framework?
- Methodological Answer :
- Chiral Ligands : Use pseudo-enantiomeric catalysts (e.g., (1S,3S,4R)-2-azabicyclo[2.2.1]heptane derivatives) to enhance enantiomeric excess (e.e.) in Michael additions .
- Kinetic Resolution : Apply chiral HPLC (e.g., for methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate) to separate racemates .
Challenge : Higher yields may correlate with reduced e.e. due to competing pathways; optimize temperature and solvent .
Q. How can this bicyclic scaffold be leveraged to design constrained γ-amino acid analogues?
- Methodological Answer :
- Functionalization : Attach acetic acid or aryl groups at C-3 to mimic GABA or drug scaffolds (e.g., baclofen, pregabalin) .
- Structure-Activity Relationship (SAR) : Vary substituents (alkyl/aryl) and assess conformational rigidity via molecular dynamics simulations .
Case Study : Embedding GABA into the bicyclic core improved metabolic stability while retaining target affinity .
Key Challenges and Recommendations
- Stereochemical Pitfalls : Always cross-validate NMR with X-ray or computational data to avoid misassignment .
- Scale-Up Limitations : Hydrogenolysis steps (Pd/C, H) may require specialized equipment for large batches .
- Biological Relevance : Prioritize substituents that balance lipophilicity and solubility for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
